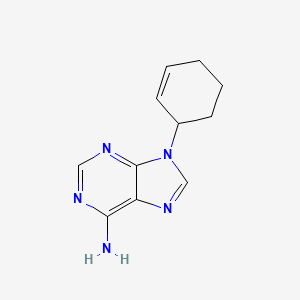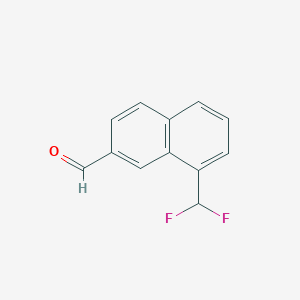
1-(Difluoromethyl)naphthalene-7-carboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethyl)naphthalene-7-carboxaldehyde is an organic compound characterized by the presence of a difluoromethyl group attached to the naphthalene ring at the 7th position, with a carboxaldehyde group at the same position
Vorbereitungsmethoden
The synthesis of 1-(Difluoromethyl)naphthalene-7-carboxaldehyde typically involves the introduction of the difluoromethyl group into the naphthalene ring. One common method is the difluoromethylation of naphthalene derivatives using difluoromethylating agents. The reaction conditions often involve the use of metal catalysts to facilitate the formation of the C–CF₂H bond . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
1-(Difluoromethyl)naphthalene-7-carboxaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(Difluoromethyl)naphthalene-7-carboxaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates
Wirkmechanismus
The mechanism by which 1-(Difluoromethyl)naphthalene-7-carboxaldehyde exerts its effects involves interactions with molecular targets and pathways specific to its chemical structure. The difluoromethyl group can influence the compound’s reactivity and interactions with other molecules, potentially affecting biological pathways and processes .
Vergleich Mit ähnlichen Verbindungen
1-(Difluoromethyl)naphthalene-7-carboxaldehyde can be compared with other similar compounds, such as:
1-(Difluoromethyl)naphthalene-5-carboxaldehyde: Similar structure but with the difluoromethyl group at the 5th position.
1-Naphthalenecarboxaldehyde: Lacks the difluoromethyl group, affecting its chemical properties and reactivity.
Eigenschaften
Molekularformel |
C12H8F2O |
|---|---|
Molekulargewicht |
206.19 g/mol |
IUPAC-Name |
8-(difluoromethyl)naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H8F2O/c13-12(14)10-3-1-2-9-5-4-8(7-15)6-11(9)10/h1-7,12H |
InChI-Schlüssel |
FNVSKIODULGCKU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C(C=C2)C=O)C(=C1)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((3-Amino-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethanol](/img/structure/B11893317.png)




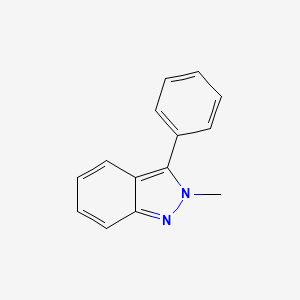



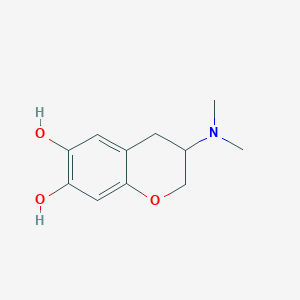
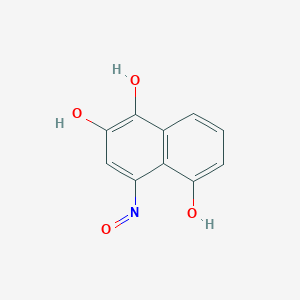
![1-Methyl-3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidine]](/img/structure/B11893399.png)

